1,5-Dichlorohexamethyltrisiloxane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

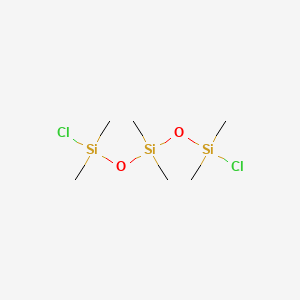

2D Structure

3D Structure

Properties

IUPAC Name |

bis[[chloro(dimethyl)silyl]oxy]-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H18Cl2O2Si3/c1-11(2,7)9-13(5,6)10-12(3,4)8/h1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJIYNWRLGOMDEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(O[Si](C)(C)Cl)O[Si](C)(C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H18Cl2O2Si3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

42388-40-9 | |

| Record name | Poly[oxy(dimethylsilylene)], α-(chlorodimethylsilyl)-ω-[(chlorodimethylsilyl)oxy]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42388-40-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID3063091 | |

| Record name | Trisiloxane, 1,5-dichloro-1,1,3,3,5,5-hexamethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3063091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear light yellow liquid; [Sigma-Aldrich MSDS] | |

| Record name | 1,5-Dichlorohexamethyltrisiloxane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19287 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3582-71-6, 67923-13-1 | |

| Record name | 1,5-Dichloro-1,1,3,3,5,5-hexamethyltrisiloxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3582-71-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,5-Dichlorohexamethyltrisiloxane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003582716 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trisiloxane, 1,5-dichloro-1,1,3,3,5,5-hexamethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trisiloxane, 1,5-dichloro-1,1,3,3,5,5-hexamethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3063091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,5-dichloro-1,1,3,3,5,5-hexamethyltrisiloxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.643 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Siloxanes and Silicones, di-Me, chlorine-terminated | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.077 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Chlorine terminated polydimethylsiloxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,5-DICHLOROHEXAMETHYLTRISILOXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KLE4X83TYM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1,5-Dichlorohexamethyltrisiloxane: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,5-Dichlorohexamethyltrisiloxane is a reactive organosilicon compound that serves as a crucial building block in silicone chemistry. Its unique structure, featuring a linear trisiloxane backbone terminated by reactive chlorine atoms, makes it a versatile precursor for the synthesis of a wide array of polysiloxanes and other silicon-containing materials. This guide provides a comprehensive overview of its molecular structure, synthesis, reactivity, and key applications, offering valuable insights for professionals in research and development.

Molecular Structure and Formula

This compound is characterized by a linear chain of three silicon atoms interconnected by two oxygen atoms. Each silicon atom is also bonded to methyl groups, with the terminal silicon atoms each bearing a chlorine atom.[1]

The fundamental details of its molecular identity are summarized below:

-

IUPAC Name: bis[[chloro(dimethyl)silyl]oxy]-dimethylsilane[2]

-

Synonyms: 1,5-Dichloro-1,1,3,3,5,5-hexamethyltrisiloxane[1][2]

The structure of this molecule is crucial to its reactivity, with the polar Si-Cl bonds being the primary sites for chemical modification.

Caption: Molecular structure of this compound.

| Property | Value | Reference |

| Appearance | Colorless clear liquid | [1] |

| Boiling Point | 184 °C | [1] |

| Melting Point | -53 °C | [1] |

| Refractive Index (n20D) | 1.41 | [1] |

Synthesis of this compound

The industrial production of this compound is primarily achieved through the controlled hydrolysis of dichlorodimethylsilane ((CH₃)₂SiCl₂). This process yields a mixture of linear and cyclic siloxanes, from which the desired linear dichloro-trisiloxane can be separated.

The fundamental reaction involves the hydrolysis of the Si-Cl bonds to form silanols (Si-OH), which then undergo condensation to form siloxane (Si-O-Si) linkages. The formation of linear versus cyclic products can be influenced by the reaction conditions.

Caption: Reaction of this compound with a nucleophile.

Experimental Protocol: Reaction with Aniline

The following protocol outlines a general procedure for the reaction of this compound with an amine.

-

Reaction Setup: A solution of this compound is prepared in a suitable aprotic solvent (e.g., toluene) in a reaction flask equipped with a stirrer and a dropping funnel.

-

Addition of Aniline: A solution of aniline in the same solvent is added dropwise to the stirred siloxane solution at room temperature. An excess of aniline or the addition of a non-nucleophilic base (e.g., triethylamine) is typically used to neutralize the HCl generated during the reaction.

-

Reaction Monitoring: The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Upon completion, the reaction mixture is filtered to remove the amine hydrochloride salt. The filtrate is then washed with water and dried.

-

Purification: The solvent is removed under reduced pressure to yield the amino-terminated trisiloxane product, which can be further purified by distillation or chromatography if necessary.

Applications in Polymer Chemistry

The difunctional nature of this compound makes it an excellent monomer for the synthesis of polysiloxanes through polycondensation reactions.

Monomer for Polycondensation

When reacted with difunctional nucleophiles, such as diols (e.g., Bisphenol A), this compound undergoes polycondensation to form long-chain polysiloxane copolymers. These polymers can exhibit a range of desirable properties, including thermal stability, flexibility, and hydrophobicity, depending on the comonomer used.

Caption: Polycondensation of this compound with a diol.

Experimental Protocol: Polycondensation with Bisphenol A

The following is a representative protocol for the synthesis of a polysiloxane copolymer.

-

Monomer Preparation: this compound and Bisphenol A are dissolved in a high-boiling aprotic solvent (e.g., N-methyl-2-pyrrolidone) in a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a condenser. A base, such as potassium carbonate, is added to neutralize the HCl produced.

-

Polymerization: The reaction mixture is heated to an elevated temperature (e.g., 150-180 °C) under a nitrogen atmosphere and stirred vigorously.

-

Monitoring Polymer Growth: The progress of the polymerization can be monitored by measuring the viscosity of the reaction mixture.

-

Polymer Isolation: Once the desired molecular weight is achieved, the reaction is cooled, and the polymer is precipitated by pouring the solution into a non-solvent such as methanol.

-

Purification and Drying: The precipitated polymer is collected by filtration, washed thoroughly with water and methanol to remove salts and unreacted monomers, and then dried in a vacuum oven.

Chain Extender in Polyurethanes

This compound can also function as a chain extender in the synthesis of polyurethanes. By reacting with the isocyanate prepolymer, it can be incorporated into the polymer backbone, imparting siloxane characteristics such as increased flexibility, lower glass transition temperature, and enhanced surface properties to the final polyurethane material.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural elucidation of this compound. While specific, experimentally-derived chemical shift values are best obtained from spectral databases, the expected signals can be predicted based on the molecular structure.

| Nucleus | Environment | Expected Chemical Shift (ppm) | Multiplicity |

| ¹H | Si-CH ₃ (terminal) | ~0.4 | Singlet |

| Si-CH ₃ (central) | ~0.2 | Singlet | |

| ¹³C | Si-C H₃ (terminal) | ~1.0 | Quartet |

| Si-C H₃ (central) | ~0.0 | Quartet |

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions. For definitive assignments, consultation of spectral databases such as PubChem is recommended. [2]

References

- PubChem. 1,5-Dichloro-1,1,3,3,5,5-hexamethyltrisiloxane. [Link]

- American Elements. 1,5-Dichloro-1,1,3,3,5,5-hexamethyltrisiloxane. [Link]

- Co-Formula. CFS-S716, 1,5-Dichloro-1,1,3,3,5,5-hexamethyltrisiloxane. [Link]

- Aoki, T., Yamamoto, Y., Shin, K. H., & Oikawa, E. (1993). This compound as a Modifier of Membranes of Oligosiloxane-Containing Polyamides. Polymer Journal, 25(3), 309-313.

- Talalaeva, E. V., et al. (2022). Synthesis of 1,1,3,3,5,5-Hexamethyl-7,7-diorganocyclotetrasiloxanes and Its Copolymers. Polymers, 14(1), 28.

- Rochow, E. G. (1945). The Direct Synthesis of Organosilicon Compounds. Journal of the American Chemical Society, 67(6), 963-965.

- Zhou, Z., & Wu, G. (2021). Preparation of Bisphenol-A and Polydimethylsiloxane (PDMS) Block Copolycarbonates by Melt Polycondensation: Effects of PDMS Chain Length on Conversion and Miscibility. Polymers, 13(16), 2660.

- Al-Howsaway, H. O. M., et al. (2007). Reaction of 4-chloro-3,5-dinitrobenzotrifluoride with aniline derivatives. Substituent effects. Journal of Chemical Research, 2007(11), 643-646.

- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.

Sources

An In-depth Technical Guide to the Synthesis of 1,5-Dichlorohexamethyltrisiloxane

This guide provides a comprehensive overview of the synthetic pathways for 1,5-dichlorohexamethyltrisiloxane, a crucial intermediate in modern materials science. Tailored for researchers and chemical development professionals, this document delves into the core chemical principles, outlines detailed experimental protocols, and offers insights into the causality behind methodological choices, ensuring a blend of theoretical knowledge and practical applicability.

Introduction: The Significance of this compound

This compound, with the chemical formula C₆H₁₈Cl₂O₂Si₃, is a linear siloxane featuring a three-silicon backbone terminated by reactive chlorine atoms.[1][2] This structure makes it an exceptionally versatile building block for the synthesis of advanced silicone polymers, surface modification agents, and high-performance materials.[3][4] Its ability to introduce a flexible trisiloxane unit into larger molecular architectures is highly valued in industries ranging from electronics and automotive to cosmetics and coatings.[1][4] Understanding its synthesis is key to controlling the properties of a vast array of downstream products.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 3582-71-6 | [2] |

| Molecular Weight | 277.36 g/mol | [1][4] |

| IUPAC Name | bis[[chloro(dimethyl)silyl]oxy]-dimethylsilane | [1][2] |

| Appearance | Colorless clear liquid | [5][6] |

| Melting Point | -53 °C | [1][4] |

| Boiling Point | 184 °C | [1][7] |

| Density | 1.018 g/mL at 25 °C | [6][7] |

Core Synthetic Strategies: Mastering Siloxane Chemistry

The synthesis of a specific short-chain linear siloxane like this compound is not a trivial endeavor. It requires precise control over two fundamental types of reactions in organosilicon chemistry: the hydrolysis of chlorosilanes and the equilibration of siloxane bonds.

-

Hydrolysis of Chlorosilanes: This is the primary method for creating the foundational siloxane (Si-O-Si) bonds. Dichlorodimethylsilane (DCMS) is a common precursor which, upon reaction with water, rapidly hydrolyzes to form silanols (Si-OH). These intermediates are highly unstable and readily condense, eliminating water to form a mixture of cyclic and linear polydimethylsiloxanes.[8][9] While this process is excellent for producing bulk silicones, controlling it to yield a specific short-chain oligomer is challenging due to the high reactivity of the intermediates.[9]

-

Siloxane Bond Equilibration: This is the most powerful and controlled method for producing linear siloxanes of a defined length.[10] The principle lies in the fact that siloxane bonds are labile and can be cleaved and reformed under catalytic conditions (acidic or basic).[10][11] By reacting a source of dimethylsiloxy units, typically a cyclic siloxane like octamethylcyclotetrasiloxane (D₄), with a chain-terminating agent, one can control the average length of the resulting linear polymers. For the synthesis of this compound, the chain terminator must be a source of chlorodimethylsilyl groups.

Primary Synthesis Pathway: Catalytic Equilibration of Siloxanes

This pathway represents the most logical and controllable method for synthesizing this compound with a high yield. The strategy involves the ring-opening of a cyclic siloxane and its reaction with a chlorine-containing disiloxane or dichlorosilane, which acts as a "chain stopper" to cap the ends of the newly formed linear chain.

The overall reaction can be conceptualized as the redistribution of siloxane units between the cyclic monomer and the chlorine-ended chain terminator until a thermodynamic equilibrium is reached, favoring the desired short-chain product.

Sources

- 1. This compound (67923-13-1) for sale [vulcanchem.com]

- 2. 1,5-Dichloro-1,1,3,3,5,5-hexamethyltrisiloxane | C6H18Cl2O2Si3 | CID 77131 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,5-Dichloro-1,1,3,3,5,5-hexamethyltrisiloxane - Hubei Co-Formula Material Tech Co.,Ltd. [cfmats.com]

- 4. chemimpex.com [chemimpex.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. This compound CAS#: 3582-71-6 [m.chemicalbook.com]

- 7. This compound | 3582-71-6 [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. scientificspectator.com [scientificspectator.com]

- 11. EP1439200A1 - Equilibration of siloxanes - Google Patents [patents.google.com]

An In-depth Technical Guide to Bis[[chloro(dimethyl)silyl]oxy]-dimethylsilane: Synthesis, Reactivity, and Applications in Advanced Material Science

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of bis[[chloro(dimethyl)silyl]oxy]-dimethylsilane, a versatile organosilicon compound pivotal in the synthesis of advanced silicone-based materials. This document delves into the compound's nomenclature, physicochemical properties, detailed synthesis protocols, and core reactivity. Furthermore, it explores its significant, albeit developing, applications in specialized fields, including the formulation of sophisticated drug delivery systems. The content is structured to offer not just procedural steps but also the underlying scientific rationale to empower researchers in their experimental designs.

Compound Identification and Physicochemical Properties

Bis[[chloro(dimethyl)silyl]oxy]-dimethylsilane, systematically known as 1,5-Dichloro-1,1,3,3,5,5-hexamethyltrisiloxane, is a key intermediate in silicone chemistry.[1][2] Its structure, featuring a trisiloxane backbone with reactive chlorodimethylsilyl termini, makes it an ideal building block for creating a wide array of silicone polymers.[1]

Below is a summary of its key properties:

| Property | Value |

| IUPAC Name | bis[[chloro(dimethyl)silyl]oxy]-dimethylsilane[2][3] |

| Synonym | 1,5-Dichloro-1,1,3,3,5,5-hexamethyltrisiloxane[1][2] |

| CAS Number | 3582-71-6[1][2] |

| Molecular Formula | C6H18Cl2O2Si3[1][2] |

| Molecular Weight | 277.37 g/mol [1][4] |

| Appearance | Colorless clear liquid[1] |

| Boiling Point | 184 °C (lit.)[1] |

| Melting Point | -53 °C (lit.)[1] |

| Refractive Index | n20/D 1.41[1] |

Molecular Structure:

Caption: Molecular structure of bis[[chloro(dimethyl)silyl]oxy]-dimethylsilane.

Synthesis Protocol: Controlled Hydrolysis of Dichlorodimethylsilane

The primary industrial route to bis[[chloro(dimethyl)silyl]oxy]-dimethylsilane involves the controlled hydrolysis of dichlorodimethylsilane (Si(CH₃)₂Cl₂). This reaction produces a mixture of linear and cyclic siloxanes, and the reaction conditions can be tuned to favor the formation of the desired short-chain linear species.

Reaction Rationale: The hydrolysis of dichlorodimethylsilane proceeds through the formation of a transient silanol intermediate (dimethylsilanediol), which then undergoes condensation. By carefully controlling the stoichiometry of water and the reaction temperature, the formation of longer polymer chains can be minimized, favoring the production of shorter oligomers like the target trisiloxane.

Experimental Workflow:

Caption: Experimental workflow for the synthesis of the target compound.

Step-by-Step Methodology:

-

Reaction Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a thermometer. The flask is charged with dichlorodimethylsilane and an inert solvent such as diethyl ether and cooled in an ice bath to 0-5°C.

-

Hydrolysis: Water is added dropwise from the dropping funnel to the stirred solution. The temperature must be carefully monitored and maintained below 10°C to prevent uncontrolled polymerization and the formation of hydrogen chloride gas. This procedure should be performed in a well-ventilated fume hood.

-

Workup: After the addition of water is complete, the mixture is stirred for an additional hour at room temperature. The organic layer is then separated, washed with a saturated sodium bicarbonate solution until effervescence ceases, and then with brine.

-

Drying and Solvent Removal: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product, a mixture of siloxanes, is purified by fractional distillation under vacuum to isolate bis[[chloro(dimethyl)silyl]oxy]-dimethylsilane.

Chemical Reactivity and Mechanistic Insights

The reactivity of bis[[chloro(dimethyl)silyl]oxy]-dimethylsilane is dominated by the two terminal silicon-chlorine (Si-Cl) bonds. The silicon atom is electrophilic, and the chlorine atom is a good leaving group, making the molecule susceptible to nucleophilic substitution reactions. This reactivity is the cornerstone of its utility as a chain extender or as a precursor for more complex silicone architectures.

Reaction with Nucleophiles:

A general reaction scheme with a generic nucleophile (Nu-H) is as follows:

Cl–Si(CH₃)₂–O–Si(CH₃)₂–O–Si(CH₃)₂–Cl + 2 Nu-H → Nu–Si(CH₃)₂–O–Si(CH₃)₂–O–Si(CH₃)₂–Nu + 2 HCl

Example: Reaction with an Alcohol (R-OH):

This reaction is fundamental for creating alkoxy-terminated siloxanes, which are precursors for sol-gel processes and can be used to modify surfaces. The reaction proceeds via a nucleophilic attack of the alcohol's oxygen on the silicon atom, with the subsequent elimination of hydrogen chloride. A base, such as pyridine or triethylamine, is often added to scavenge the HCl produced.

Reaction Pathway Diagram:

Caption: Nucleophilic substitution reaction with an alcohol.

Applications in Research and Drug Development

While traditionally used in the synthesis of silicone polymers for industrial applications like sealants and coatings, the unique properties of functionalized siloxanes are gaining significant attention in the biomedical field, particularly in drug delivery.[1][5]

Rationale for Use in Drug Delivery:

-

Biocompatibility: The polysiloxane backbone is generally considered biologically inert and safe for in-vivo applications.[6]

-

Tunable Properties: The ability to functionalize the siloxane chain allows for precise control over properties such as hydrophilicity, degradation rate, and drug loading capacity.[5]

-

Controlled Release: The release of an encapsulated drug can be controlled by the hydrolysis of the siloxane matrix, allowing for sustained-release formulations.[5]

Workflow for Siloxane-Based Drug Delivery System Development:

Caption: Workflow for developing a siloxane-based drug delivery system.

Bis[[chloro(dimethyl)silyl]oxy]-dimethylsilane can be reacted with bifunctional molecules (e.g., amino-alcohols) to introduce reactive handles for drug conjugation or for altering the polymer's solubility. These functionalized polysiloxanes can then be formulated into nanoparticles that encapsulate therapeutic agents.[7] The drug is released as the siloxane backbone slowly hydrolyzes in the physiological environment.[5]

Spectroscopic Characterization

Spectroscopic data is crucial for confirming the identity and purity of the synthesized compound.

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the methyl protons attached to the different silicon atoms in the trisiloxane chain.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR will show signals corresponding to the methyl carbons.

²⁹Si NMR (Silicon-29 Nuclear Magnetic Resonance): This technique is particularly useful for characterizing silicon-containing compounds and will show distinct peaks for the terminal and central silicon atoms.[2]

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will exhibit characteristic absorption bands for Si-O-Si stretching, Si-CH₃ bonds, and the Si-Cl bond.

Safety and Handling

Bis[[chloro(dimethyl)silyl]oxy]-dimethylsilane is a reactive compound that requires careful handling.

-

Hazards: It is corrosive and can cause severe skin burns and eye damage.[8] It is also combustible.[8] Upon contact with water or moisture, it will hydrolyze to release hydrogen chloride (HCl) gas, which is toxic and corrosive.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[8] Work should be conducted in a well-ventilated chemical fume hood.

-

Storage: Store in a cool, dry, well-ventilated area in a tightly closed, corrosion-resistant container.[9] Keep away from moisture.

Conclusion

Bis[[chloro(dimethyl)silyl]oxy]-dimethylsilane is a foundational reagent in organosilicon chemistry. Its well-defined structure and predictable reactivity make it an invaluable tool for the synthesis of a diverse range of silicone-based materials. For researchers in drug development and advanced materials, understanding the synthesis and reactivity of this compound opens up possibilities for creating novel, functional polymers with tailored properties for sophisticated applications.

References

- Custom Silane Compounds for Controlled-Release Drug Delivery. (2025, December 31). Custom Silane Compounds for Controlled-Release Drug Delivery.

- Fornaguera, C., & Solans, C. (2018). Polysiloxanes in Theranostics and Drug Delivery: A Review. Pharmaceutics, 10(3), 94.

- MDDI Staff. (2006, May 1). Silicones for Drug-Delivery Applications. Medical Device and Diagnostic Industry.

- Polyfunctional Siloxane Water-Soluble Nanoparticles for Biomedical Applications. (2018, March 1). Pharmaceutical Technology.

- PubChem. (n.d.). 1,5-Dichloro-1,1,3,3,5,5-hexamethyltrisiloxane.

- Co-Formula. (n.d.). CFS-S716, 1,5-Dichloro-1,1,3,3,5,5-hexamethyltrisiloxane, CAS NO. 3582-71-6.

- American Elements. (n.d.). 1,5-Dichloro-1,1,3,3,5,5-hexamethyltrisiloxane.

- U.S. Environmental Protection Agency. (n.d.). Trisiloxane, 1,5-dichloro-1,1,3,3,5,5-hexamethyl-.

- YouTube. (2009, February 19). Hydrolysis of dichlorodimethylsilane (Expt 3 Part 1). Retrieved from [Link] [Note: A generic YouTube link is provided as the original may not be stable. The description is based on the search result's content.]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 1,5-Dichloro-1,1,3,3,5,5-hexamethyltrisiloxane | C6H18Cl2O2Si3 | CID 77131 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. americanelements.com [americanelements.com]

- 4. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 5. zmsilane.com [zmsilane.com]

- 6. Polysiloxanes in Theranostics and Drug Delivery: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pharmaexcipients.com [pharmaexcipients.com]

- 8. 1,5-Dichloro-1,1,3,3,5,5-hexamethyltrisiloxane | 3582-71-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 9. 1,5-Dichloro-1,1,3,3,5,5-hexamethyltrisiloxane - Hubei Co-Formula Material Tech Co.,Ltd. [cfmats.com]

The Pivotal Role of 1,5-Dichlorohexamethyltrisiloxane in Advanced Silicone Polymer Chemistry: A Technical Guide

This guide provides an in-depth exploration of 1,5-dichlorohexamethyltrisiloxane, a key building block in the synthesis of advanced silicone polymers. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the fundamental chemistry, polymerization methodologies, and the structure-property relationships that arise from the strategic incorporation of this versatile monomer. We will delve into the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative sources.

Introduction: Understanding the Significance of this compound

This compound, with the chemical formula C₆H₁₈Cl₂O₂Si₃, is a linear siloxane oligomer featuring two reactive chlorosilyl terminal groups.[1] This bifunctionality is the cornerstone of its utility, enabling it to act as a crucial precursor in the synthesis of a wide array of silicone copolymers. Its defined chain length of three silicon atoms provides a precise building block for creating polymers with tailored properties, a critical requirement in high-performance applications, including advanced materials and medical devices.[2][3]

The silicon-chlorine bonds at the 1 and 5 positions are susceptible to nucleophilic attack, making this molecule an ideal candidate for polycondensation reactions with a variety of difunctional nucleophiles, such as diols, diamines, and disilanols. This reactivity allows for the precise insertion of a hexamethyltrisiloxane unit into a polymer backbone, thereby imparting the characteristic flexibility, thermal stability, and hydrophobicity of silicones to the final material.[4]

Physicochemical Properties and Synthesis

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in polymer synthesis.

| Property | Value |

| Molecular Formula | C₆H₁₈Cl₂O₂Si₃ |

| Molecular Weight | 277.36 g/mol |

| Boiling Point | 184 °C |

| Melting Point | -53 °C |

| Density | 1.018 g/mL at 25 °C |

Table 1: Key Physicochemical Properties of this compound.

The synthesis of this compound is typically achieved through the controlled hydrolysis of dimethyldichlorosilane (DMDCS), followed by fractional distillation to isolate the desired linear trisiloxane. Strict control over reaction conditions is necessary to minimize the formation of cyclic siloxanes and higher molecular weight oligomers.

The Central Role in Polycondensation Reactions

The primary application of this compound in polymer chemistry is as a monomer in polycondensation reactions. The reactivity of the terminal Si-Cl bonds allows for the formation of various copolymers with tailored properties.

Synthesis of Polysiloxane-Polycarbonate Copolymers

A significant application is in the synthesis of polysiloxane-polycarbonate block copolymers. These materials combine the toughness and transparency of polycarbonates with the flexibility and low-temperature performance of polysiloxanes. The reaction proceeds via the polycondensation of this compound with an aromatic diol, such as bisphenol A, in the presence of an acid scavenger.

Experimental Protocol: Interfacial Polycondensation of this compound with Bisphenol A

This protocol describes a laboratory-scale synthesis of a polysiloxane-polycarbonate copolymer.

Materials:

-

This compound (10.0 g, 0.036 mol)

-

Bisphenol A (8.22 g, 0.036 mol)

-

Dichloromethane (150 mL)

-

Sodium hydroxide (2.88 g, 0.072 mol)

-

Deionized water (100 mL)

-

Phase transfer catalyst (e.g., benzyltriethylammonium chloride, 0.2 g)

Procedure:

-

In a 500 mL three-necked flask equipped with a mechanical stirrer, dropping funnel, and nitrogen inlet, dissolve bisphenol A and sodium hydroxide in deionized water.

-

Add the phase transfer catalyst to the aqueous solution and stir until fully dissolved.

-

In a separate beaker, dissolve this compound in dichloromethane.

-

Transfer the organic solution to the dropping funnel and add it dropwise to the rapidly stirring aqueous solution over 30 minutes.

-

Continue stirring vigorously for 2 hours at room temperature under a nitrogen atmosphere.

-

Separate the organic layer and wash it three times with deionized water, followed by a wash with a dilute HCl solution and then again with deionized water until the washings are neutral.

-

Precipitate the polymer by slowly adding the dichloromethane solution to a large excess of methanol with constant stirring.

-

Collect the white, fibrous polymer by filtration and dry it in a vacuum oven at 60 °C for 24 hours.

Causality Behind Experimental Choices:

-

Interfacial Polymerization: This technique is employed due to the immiscibility of the aqueous and organic phases, allowing for a controlled reaction at the interface and the formation of high molecular weight polymer.[5]

-

Phase Transfer Catalyst: The catalyst facilitates the transfer of the bisphenoxide anion from the aqueous phase to the organic phase, where it can react with the dichlorosiloxane, thus accelerating the polymerization.

-

Acid Scavenger (NaOH): The sodium hydroxide neutralizes the hydrochloric acid (HCl) by-product of the condensation reaction, driving the equilibrium towards polymer formation.

-

Nitrogen Atmosphere: This prevents side reactions with atmospheric moisture, which could hydrolyze the Si-Cl bonds.

Caption: Interfacial polycondensation of this compound.

Characterization of the Resulting Polymers

The properties of the synthesized polymers are highly dependent on the reaction conditions and the purity of the monomers. A suite of analytical techniques is employed to characterize the structure and properties of the resulting copolymers.

Molecular Weight Determination by Gel Permeation Chromatography (GPC)

GPC is a fundamental technique for determining the molecular weight distribution (MWD) of polymers.[6] The number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) are critical parameters that influence the mechanical and rheological properties of the polymer.

| Sample | Mn ( g/mol ) | Mw ( g/mol ) | PDI |

| Polysiloxane-PC Copolymer 1 | 25,000 | 55,000 | 2.2 |

| Polysiloxane-PC Copolymer 2 | 35,000 | 77,000 | 2.2 |

Table 2: Representative GPC data for polysiloxane-polycarbonate copolymers synthesized using this compound under different stoichiometric ratios.[7]

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ²⁹Si NMR spectroscopy are powerful tools for confirming the structure of the resulting copolymers. ¹H NMR can be used to determine the ratio of siloxane to carbonate units in the polymer backbone, while ²⁹Si NMR provides detailed information about the silicon environment and the successful formation of Si-O-C linkages.

Thermal Properties Analysis by DSC and TGA

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to evaluate the thermal properties of the copolymers. DSC can determine the glass transition temperature (Tg), which indicates the flexibility of the polymer at different temperatures.[8] TGA measures the thermal stability of the polymer by monitoring its weight loss as a function of temperature.[9]

| Copolymer Composition (mol% Siloxane) | Tg (°C) | Decomposition Temp. (TGA, 5% weight loss) (°C) |

| 10 | 135 | 450 |

| 20 | 110 | 440 |

| 30 | 85 | 430 |

Table 3: Thermal properties of polysiloxane-polycarbonate copolymers with varying siloxane content.[10]

Caption: Workflow for the characterization of synthesized copolymers.

Conclusion and Future Outlook

This compound is a cornerstone monomer in the synthesis of advanced silicone-containing copolymers. Its bifunctional nature allows for precise control over the incorporation of siloxane segments into various polymer backbones, leading to materials with a unique combination of properties. The methodologies outlined in this guide provide a framework for the rational design and synthesis of these high-performance materials. Future research will likely focus on the development of novel copolymers derived from this compound with enhanced properties for specialized applications in fields such as biocompatible materials, flexible electronics, and advanced coatings.

References

- PubChem. 1,5-Dichloro-1,1,3,3,5,5-hexamethyltrisiloxane.

- Gelest, Inc. Amine-Functional Silicones. [Link]

- Yilgor, E., & Yilgor, I. (2014). Silicone containing copolymers: Synthesis, properties and applications. Progress in Polymer Science, 39(6), 1165-1195.

- Agilent Technologies. (2018). Polysiloxane Analysis on Agilent PLgel 5 µm MIXED-D using GPC/SEC with RI and ELS Detection.

- MDPI. (2019). Molecular Insights into Sequence Distributions and Conformation-Dependent Properties of High-Phenyl Polysiloxanes. Polymers, 11(12), 2024.

- ResearchGate. (2000). Synthesis and characterization of polycarbonate/polydimethylsiloxane multiblock copolymer prepared from dimethylsiloxane and various aromatic dihydroxyl monomers. Journal of Applied Polymer Science, 75(4), 545-552.

- MDPI. (2021). Preparation of Bisphenol-A and Polydimethylsiloxane (PDMS) Block Copolycarbonates by Melt Polycondensation: Effects of PDMS Chain Length on Conversion and Miscibility. Polymers, 13(16), 2660.

- MDPI. (2022).

- OUCI. (2012). Synthesis and properties of polycarbonate-co-poly(siloxane-urethane-siloxane) block copolymers. Macromolecular Research, 20(8), 852-857.

- Thomasnet. (n.d.).

- ResearchGate. (2015). Thermal analysis of copolymers with (a) DSC and (b) TGA.

- ResearchGate. (2015). Oxime functionalization strategy for iodinated poly(epsilon‐caprolactone)

- AZoM. (2022).

- ResearchGate. (2023). Investigation of Curing Process and Thermal Behavior of Copolymers Based on Polypropylene Glycol Fumarate and Acrylic Acid Using the Methods of DSC and TGA.

- ResearchGate. (2015). Synthesis of poly(arylene ether sulfone)

- ResearchGate. (n.d.).

- Universiti Kebangsaan Malaysia. (2016). Synthesis and Thermal Properties of Poly(ethylene glycol)-polydimetylsiloxane Crosslinked Copolymers. Sains Malaysiana, 45(1), 107-113.

- PMC. (2023). Investigation of Curing Process and Thermal Behavior of Copolymers Based on Polypropylene Glycol Fumarate and Acrylic Acid Using the Methods of DSC and TGA.

- MDPI. (2021). Influence of RAFT Agent on the Mechanism of Copolymerization of Polypropylene Glycol Maleinate with Acrylic Acid. Polymers, 13(21), 3795.

- ResearchGate. (2015).

- Google Patents. (2003).

- Google Patents. (1990).

- Google Patents. (1996). Methods of making polysiloxanes.

- ResearchGate. (2018).

- PMC. (2019). Molecular Insights into Sequence Distributions and Conformation-Dependent Properties of High-Phenyl Polysiloxanes.

- MDPI. (2021). Preparation of Bisphenol-A and Polydimethylsiloxane (PDMS) Block Copolycarbonates by Melt Polycondensation: Effects of PDMS Chain Length on Conversion and Miscibility.

- ResearchGate. (2015).

- ResearchGate. (1988). Aromatic‐aliphatic polysulfides. Products of the polycondensation of 4,4′‐bis(mercaptomethyl)biphenyl with some dihalogen hydrocarbons.

- ResearchGate. (2021). Preparation of Bisphenol-A and Polydimethylsiloxane (PDMS) Block Copolycarbonates by Melt Polycondensation: Effects of PDMS Chain Length on Conversion and Miscibility.

- MDPI. (2022).

- ResearchGate. (2020). Synthesis of poly(arylene ether sulfone)

Sources

- 1. US7238768B2 - Polysiloxanes and their preparation - Google Patents [patents.google.com]

- 2. Design, Synthesis, and Characterization of Next-Generation Polysiloxanes [escholarship.org]

- 3. researchgate.net [researchgate.net]

- 4. US5516870A - Methods of making polysiloxanes - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. azom.com [azom.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Investigation of Curing Process and Thermal Behavior of Copolymers Based on Polypropylene Glycol Fumarate and Acrylic Acid Using the Methods of DSC and TGA - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Molecular Insights into Sequence Distributions and Conformation-Dependent Properties of High-Phenyl Polysiloxanes - PMC [pmc.ncbi.nlm.nih.gov]

Basic reaction mechanisms of 1,5-Dichlorohexamethyltrisiloxane

An In-Depth Technical Guide to the Core Reaction Mechanisms of 1,5-Dichlorohexamethyltrisiloxane

Abstract

This compound is a foundational precursor in silicone chemistry, prized for its role in the synthesis of advanced polysiloxanes and functionalized materials. Its reactivity is dominated by the two terminal silicon-chlorine (Si-Cl) bonds, which serve as highly active sites for chemical modification. This technical guide provides an in-depth exploration of the core reaction mechanisms of this compound, focusing on hydrolysis, condensation, and nucleophilic substitution. By understanding these fundamental pathways, researchers, scientists, and drug development professionals can effectively control polymerization processes, tailor material properties, and design novel silicone-based architectures for a wide range of applications. This document synthesizes mechanistic theory with practical, field-proven insights and detailed experimental protocols.

Introduction to this compound

This compound, with the chemical formula C₆H₁₈Cl₂O₂Si₃, is a linear organosilicon compound featuring a trisiloxane backbone (Si-O-Si-O-Si) capped at both ends by chlorodimethylsilyl groups.[1][2] This structure provides two key reactive centers, making it an ideal difunctional monomer for step-growth polymerization. The high reactivity of the Si-Cl bond is the cornerstone of its utility, allowing for facile conversion into a variety of intermediates and final products.[3][4] Its primary applications lie in the synthesis of silicone polymers and as a surface modification agent to impart hydrophobicity or improve adhesion.[5][6] A thorough understanding of its reaction kinetics and mechanisms is paramount for controlling the molecular weight, structure (linear vs. cyclic), and functionality of the resulting polymers.

Physicochemical Properties and Structural Data

The predictable reactivity of this compound is a direct consequence of its molecular architecture and inherent chemical properties. The electron-withdrawing nature of the chlorine atoms renders the adjacent silicon atoms highly electrophilic and susceptible to nucleophilic attack.

| Property | Value | Source |

| Molecular Formula | C₆H₁₈Cl₂O₂Si₃ | [1][5] |

| Molecular Weight | 277.36 g/mol | [1][5] |

| Appearance | Colorless clear liquid | [5][7] |

| Melting Point | -53 °C | [5][7] |

| Boiling Point | 184 °C (at 760 mmHg) | [5][7][8] |

| Density | 1.018 g/mL at 25 °C | [8] |

| Refractive Index | n20/D 1.405 | [8] |

| Hydrolytic Sensitivity | Reacts rapidly with moisture, water, and protic solvents | [4] |

Core Reaction Mechanisms

The chemical behavior of this compound is primarily governed by three fundamental reaction pathways originating at the terminal Si-Cl bonds.

Hydrolysis: The Gateway to Silanols

The most critical reaction of chlorosilanes, including this compound, is hydrolysis.[3] The Si-Cl bond is highly susceptible to cleavage by water, leading to the formation of a silanol (Si-OH) group and hydrochloric acid (HCl) as a byproduct.[9] This reaction is typically rapid and exothermic.

Mechanism: The process initiates with the nucleophilic attack of a water molecule on the electrophilic silicon atom. This forms a pentacoordinate silicon intermediate or transition state. Subsequently, a chloride ion is expelled, and a proton is transferred from the attacking water molecule, yielding the silanol. Computational studies have shown that this reaction is significantly facilitated by the presence of water clusters (dimers, tetramers), which act as proton relays, thereby lowering the activation energy of the reaction.[10]

For this compound, this reaction proceeds at both terminal silicon atoms to yield the corresponding difunctional silanol, 1,5-dihydroxyhexamethyltrisiloxane.

Caption: Hydrolysis of this compound to form the corresponding disilanol.

Condensation: Building the Polysiloxane Backbone

The silanol intermediates produced during hydrolysis are not typically isolated; they are highly reactive and readily undergo condensation to form stable siloxane (Si-O-Si) bonds.[9] This step-growth polymerization is the fundamental process for building longer polysiloxane chains from the 1,5-dihydroxyhexamethyltrisiloxane monomer.

Mechanism: Condensation can be catalyzed by either acid or base, with each following a distinct mechanistic pathway.[11]

-

Base-Catalyzed Condensation: In an alkaline medium, a hydroxyl ion deprotonates a silanol group to form a highly nucleophilic silanolate anion (Si-O⁻). This anion then attacks a neutral silanol molecule, displacing a hydroxide ion and forming a siloxane bond. This mechanism favors the formation of more highly branched and condensed structures.[11]

-

Acid-Catalyzed Condensation: In an acidic medium, a proton first protonates the hydroxyl group of a silanol, forming a good leaving group (H₂O). A neutral silanol molecule then attacks this protonated species, leading to the formation of a siloxane bond after the departure of water. This pathway tends to produce less branched, more linear polymers.[11]

The competition between intermolecular condensation (leading to chain growth) and intramolecular condensation (leading to cyclic byproducts) is a critical factor influenced by reaction conditions such as monomer concentration and solvent.[12]

Caption: Acid- and base-catalyzed mechanisms for silanol condensation.

Nucleophilic Substitution with Other Reagents

Beyond hydrolysis, the electrophilic silicon centers of this compound are reactive towards a broad range of nucleophiles.[13][14] This versatility allows for the synthesis of functionally terminated or modified siloxanes without an aqueous intermediate step. The reaction generally proceeds via an Sₙ2-type mechanism at the silicon atom.

Common Nucleophiles and Products:

-

Alcohols (ROH): React to form alkoxysiloxanes (Si-OR), releasing HCl. This is a common method for creating moisture-curable silicone systems.

-

Amines (R₂NH): React to form aminosiloxanes (Si-NR₂), also releasing HCl, which is typically neutralized by excess amine.

-

Thiolates (RS⁻): React to form thiasiloxanes (Si-SR). Thiolates are soft nucleophiles that react readily with the soft electrophilic silicon center.[13][14]

-

Organometallic Reagents (e.g., Grignards, Organolithiums): Can be used to form Si-C bonds, though this is less common for modifying pre-formed siloxanes compared to synthesizing silane monomers.

This direct functionalization is a powerful tool for creating well-defined telechelic polymers (polymers with functional end-groups) for use as crosslinkers, chain extenders, or building blocks for block copolymers.

Caption: General nucleophilic substitution at a terminal Si-Cl group.

Experimental Protocols & Workflows

The following protocols provide a validated framework for conducting the fundamental reactions of this compound in a controlled laboratory setting.

Protocol: Controlled Hydrolytic Polycondensation

This protocol describes a standard procedure for synthesizing a linear polydimethylsiloxane from this compound. The key is to control the stoichiometry of water to promote linear chain growth and minimize cyclization.

Methodology:

-

Reactor Setup: Equip a three-neck round-bottom flask with a mechanical stirrer, a pressure-equalizing dropping funnel, and a condenser connected to a nitrogen inlet and an acid gas scrubber (e.g., containing aqueous sodium bicarbonate).

-

Inerting: Purge the entire apparatus with dry nitrogen for 15-20 minutes to eliminate atmospheric moisture.

-

Reagent Preparation:

-

Charge the flask with a solution of this compound (1.0 eq) in an anhydrous, non-polar solvent like toluene (to achieve a concentration of ~20-30% w/v).

-

In the dropping funnel, prepare a solution of deionized water (2.0-2.2 eq) and a proton scavenger such as pyridine or triethylamine (2.2 eq) in the same solvent. The scavenger is crucial for neutralizing the HCl byproduct, which can otherwise catalyze uncontrolled side reactions.

-

-

Reaction Execution:

-

Begin vigorous stirring of the siloxane solution and maintain a constant temperature, typically between 0 °C and 25 °C.

-

Add the water/scavenger solution dropwise from the funnel over a period of 1-2 hours. A slow addition rate is critical to control the exotherm and favor intermolecular condensation.

-

After the addition is complete, allow the reaction to stir at room temperature for an additional 4-6 hours or until analysis (e.g., by IR spectroscopy) shows the disappearance of the Si-Cl bond.

-

-

Workup:

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with dilute HCl (to remove the scavenger), saturated sodium bicarbonate solution, and finally, brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the polysiloxane product.

-

Caption: Experimental workflow for controlled hydrolytic polycondensation.

Protocol: Product Characterization

Post-synthesis, a suite of analytical techniques is required to validate the chemical structure and physical properties of the resulting polymer.

Methodologies:

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Purpose: To confirm reaction completion and identify key functional groups.

-

Procedure: Acquire a spectrum of the final product.

-

Expected Observations: Disappearance of the Si-Cl stretch (~470-600 cm⁻¹). Appearance of a strong, broad Si-O-Si stretching band (~1000-1100 cm⁻¹). Absence or presence of a broad O-H stretch (~3200-3400 cm⁻¹) indicates the extent of condensation and the presence of silanol end-groups.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Purpose: To provide detailed structural information.

-

¹H NMR: Confirms the presence of methyl protons on silicon atoms (typically a sharp singlet near 0 ppm).

-

²⁹Si NMR: The most powerful tool for this analysis. It allows for the direct observation and quantification of different silicon environments (e.g., terminal vs. in-chain units), confirming the polymer structure and identifying end-groups.

-

-

Gel Permeation Chromatography (GPC):

-

Purpose: To determine the molecular weight distribution (MWD) of the polymer.

-

Procedure: Dissolve the polymer in a suitable solvent (e.g., THF or toluene) and analyze against polystyrene standards.

-

Data Output: Provides the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ), which is a measure of the breadth of the MWD.

-

Conclusion

The reaction mechanisms of this compound are well-defined and center on the high reactivity of its terminal Si-Cl bonds. Hydrolysis to form a disilanol intermediate, followed by controlled acid- or base-catalyzed condensation, provides the primary route to high-molecular-weight polysiloxanes. Concurrently, direct nucleophilic substitution offers a versatile pathway for synthesizing functionally-terminated oligomers and polymers. A mastery of these core mechanisms, coupled with rigorous control over experimental conditions such as stoichiometry, temperature, and catalysis, empowers scientists to precisely engineer the molecular architecture of silicone materials. This control is fundamental to advancing their application in specialized fields, including targeted drug delivery systems, high-performance coatings, and advanced biomedical devices.

References

- ResearchGate. (n.d.). Hydrolysis and condensation mechanism of organofunctional silanes and...

- Wikipedia. (2023). Silanol.

- Elkem.com. (n.d.). What are Chlorosilanes?

- ResearchGate. (n.d.). Typical hydrolysis reaction mechanisms of chlorosilanes with water...

- Shaffer, L. H., & Flanigen, E. M. (1957). Hydrolysis of Chlorosilanes. II. Rates and Mechanism. The Journal of Physical Chemistry, 61(11), 1595–1600.

- Shaffer, L. H., & Flanigen, E. M. (1957). The Hydrolysis of Alkyl and Aryl Chlorosilanes. II. Rates and Mechanism of Hydrolysis in Homogeneous Solution. The Journal of Physical Chemistry, 61(11), 1595-1600.

- PubChem. (n.d.). 1,5-Dichloro-1,1,3,3,5,5-hexamethyltrisiloxane.

- Silicone Surfactant. (2023). Hydrolysis and Condensation Process.

- Al-Oweini, R., & El-Rassy, H. (2010). Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. International Journal of Polymer Science, 2010, 1-10.

- Wagner, C. E., et al. (2024). Oligo‐Condensation Reactions of Silanediols with Conservation of Solid‐State‐Structural Features. Chemistry – A European Journal, 30(16), e202303343.

- de Souza, A. C., et al. (2018). Biocatalytic Silylation: The Condensation of Phenols and Alcohols with Triethylsilanol. Catalysts, 8(11), 550.

- Gelest. (n.d.). HEXAMETHYLCYCLOTRISILOXANE.

- Liles, A. (2020). Design, Synthesis, and Characterization of Next-Generation Polysiloxanes. University of Southern Mississippi.

- Luan, B., et al. (2019). Synthesis of Structurally Precise Polysiloxanes via the Piers–Rubinsztajn Reaction. Molecules, 24(2), 304.

- ResearchGate. (n.d.). Synthesis of Linear Polysiloxanes.

- ResearchGate. (n.d.). Polysiloxanes.

- ResearchGate. (n.d.). Typical polysiloxane synthesis.

- LoPachin, R. M., & Gavin, T. (2016). REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDIATION. Free radical research, 50(2), 195–205.

- Jüstel, P. M. (2021). Reactivities of Heteroatomic Nucleophiles Towards Carbon Electrophiles. Ludwig-Maximilians-Universität München.

- LoPachin, R. M., & Gavin, T. (2016). Reactions of Electrophiles With Nucleophilic Thiolate Sites: Relevance to Pathophysiological Mechanisms and Remediation. Free Radical Research, 50(2), 195-205.

- ResearchGate. (n.d.). Nucleophilic trifluoromethylation reactions of organic compounds with (trifluoromethyl)trimethylsilane.

Sources

- 1. 1,5-Dichloro-1,1,3,3,5,5-hexamethyltrisiloxane | C6H18Cl2O2Si3 | CID 77131 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound (67923-13-1) for sale [vulcanchem.com]

- 3. What are Chlorosilanes? | Elkem.com [elkem.com]

- 4. This compound CAS#: 3582-71-6 [m.chemicalbook.com]

- 5. chemimpex.com [chemimpex.com]

- 6. researchgate.net [researchgate.net]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. This compound | 3582-71-6 [chemicalbook.com]

- 9. Silanol - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Hydrolysis and Condensation Process [silicone-surfactant.com]

- 13. REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDIATION - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Reactions of electrophiles with nucleophilic thiolate sites: relevance to pathophysiological mechanisms and remediation - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery and history of short-chain chlorosiloxanes

An In-depth Technical Guide to the Discovery and History of Short-Chain Chlorosiloxanes

Introduction: The Genesis of a Synthetic Revolution

Organosilicon chemistry, the study of compounds containing carbon-silicon bonds, forms the bedrock of a vast and versatile class of synthetic materials known as silicones[1]. At the heart of this multi-billion dollar industry lies a family of reactive intermediates: the short-chain chlorosiloxanes. These molecules, arising from the controlled hydrolysis of organochlorosilane monomers, are the fundamental building blocks for an immense array of products, from medical implants and lubricants to high-performance sealants and coatings[2][3]. This guide provides a technical deep-dive into the seminal discoveries and historical evolution of these critical compounds, tracing their journey from laboratory curiosities to industrial cornerstones. We will explore the foundational chemical principles, the pivotal experimental choices made by early pioneers, and the process innovations that unlocked their commercial potential.

The Dawn of Organosilicon Chemistry: Early Syntheses

The story of chlorosiloxanes begins with the very first synthesis of an organosilicon compound. In 1863, Charles Friedel and James Crafts successfully prepared tetraethylsilane by reacting tetrachlorosilane (SiCl₄) with diethylzinc[1][4]. This marked the birth of organosilicon chemistry and demonstrated that silicon, like carbon, could form stable bonds with organic groups[5]. A few years later, in 1872, Albert Ladenburg synthesized the first polymeric siloxane, laying further groundwork for future discoveries[3]. These early efforts, while groundbreaking, were largely academic explorations into the fundamental bonding and reactivity of silicon.

Frederic S. Kipping: The Father of Silicone Chemistry

The systematic and extensive investigation of organosilicon compounds was truly pioneered by the British chemist Frederic Stanley Kipping at the turn of the 20th century[1][6]. Over a career spanning more than four decades (1899-1944), Kipping published a remarkable series of 51 papers that laid the scientific foundation for the entire field[5][6].

The Grignard Reagent: A Paradigm Shift in Synthesis

Kipping's most significant contribution was the application of Grignard reagents for the synthesis of organosilicon compounds[1][3]. The discovery of organomagnesium compounds by Victor Grignard in 1901 was a revolutionary development in organic chemistry, and Kipping quickly recognized their immense potential for forming silicon-carbon bonds in a controlled manner[2].

Causality Behind the Experimental Choice: Prior methods were often harsh and limited in scope. Grignard reagents (R-MgX) provided a highly effective and versatile nucleophilic source of organic groups (R⁻) that could readily displace chloride ions from silicon tetrachloride (SiCl₄). This allowed for the stepwise introduction of alkyl or aryl groups, giving Kipping unprecedented control over the functionality of the resulting organochlorosilane monomers.

The general reaction scheme is as follows: R-MgX + SiCl₄ → RSiCl₃ + MgXCl R-MgX + RSiCl₃ → R₂SiCl₂ + MgXCl R-MgX + R₂SiCl₂ → R₃SiCl + MgXCl

This method enabled the synthesis of the critical precursors to siloxanes: mono-, di-, and tri-substituted organochlorosilanes.

The Hydrolysis Reaction and the "Silicone" Misfit

Kipping subjected his newly synthesized organochlorosilanes to hydrolysis, reacting them with water. He observed that the hydrolysis of a dichlorosilane, such as Ph₂SiCl₂, produced a gummy, resinous material. This reaction proceeds through an unstable silanediol intermediate, Ph₂Si(OH)₂, which readily condenses to form long siloxane chains (-Si-O-Si-).

Believing the structure of the dehydrated product was analogous to a ketone (R₂C=O), with a silicon-to-oxygen double bond (R₂Si=O), Kipping coined the term "silicone" in 1904[1][3]. While this analogy was later proven incorrect—silicon's larger size and lower electronegativity make stable Si=O double bonds exceedingly rare—the name "silicone" persisted and became the common term for all polydiorganosiloxanes[7]. Despite his foundational work, Kipping regarded the polymeric silicones as uninteresting side products and did not foresee their immense commercial possibilities[2].

The Industrial Leap: The Müller-Rochow Direct Process

For decades, organosilicon chemistry remained largely in the realm of academic research due to the high cost and hazards associated with the Grignard synthesis, which required flammable ether solvents and expensive magnesium[2]. This all changed in the early 1940s with the independent and near-simultaneous invention of the "Direct Process" by Eugene G. Rochow at General Electric and Richard Müller in Germany[2][8][9].

Trustworthiness Through Efficiency: The Direct Process was a self-validating system because it represented a paradigm shift in efficiency and scalability. It allowed for the continuous, large-scale production of the most crucial silicone monomer, dimethyldichlorosilane ((CH₃)₂SiCl₂), directly from elemental silicon and methyl chloride, bypassing the expensive Grignard route entirely[2][7].

The core reaction is: 2 CH₃Cl + Si --(Cu catalyst, ~300°C)--> (CH₃)₂SiCl₂

This process yields a mixture of methylchlorosilanes, which are then meticulously separated by fractional distillation[1][7][10].

| Monomer | Chemical Formula | Boiling Point (°C) | Function in Polymerization |

| Methyltrichlorosilane | CH₃SiCl₃ | 66 | Creates a three-dimensional cross-linked network (resins) |

| Dimethyldichlorosilane | (CH₃)₂SiCl₂ | 70 | Forms the linear backbone of silicone polymers (oils, gums)[8] |

| Trimethylsilyl chloride | (CH₃)₃SiCl | 57 | Acts as a chain terminator, controlling polymer length |

Formation of Short-Chain Chlorosiloxanes via Hydrolysis

The conversion of chlorosilane monomers into silicone polymers is achieved through hydrolysis, a reaction where the silicon-chlorine bond is cleaved by water[11][12]. The hydrolysis of dimethyldichlorosilane is the most critical of these reactions, as it produces the linear and cyclic precursors for the majority of silicone products[13][14].

The reaction proceeds in two main stages:

-

Hydrolysis: The Si-Cl bonds react rapidly with water to form silanol groups (Si-OH) and hydrochloric acid (HCl)[11]. The resulting dimethysilanediol, (CH₃)₂Si(OH)₂, is highly unstable and immediately undergoes condensation.

-

Condensation: The silanol groups react with each other (or with remaining Si-Cl groups) to form siloxane bonds (Si-O-Si). This can happen in two ways:

-

Intramolecularly: A single silanol molecule condenses with itself, which is less common.

-

Intermolecularly: Two silanol molecules react, eliminating a molecule of water to form a longer chain. This process continues, building up short-chain linear siloxanes.

-

Simultaneously, these linear oligomers can cyclize, particularly under specific reaction conditions (e.g., dilute solutions), to form stable cyclic siloxanes like hexamethylcyclotrisiloxane (D₃) and octamethylcyclotetrasiloxane (D₄)[7][13]. These cyclic species are themselves crucial monomers for producing high molecular weight polymers via ring-opening polymerization[15][16].

Experimental Protocol: Hydrolysis of Dichlorodimethylsilane

This protocol is a representative synthesis of short-chain siloxanes based on early industrial methodologies. The use of a solvent is crucial for controlling the exothermicity of the reaction and influencing the ratio of linear to cyclic products.

Objective: To synthesize a mixture of linear and cyclic short-chain polydimethylsiloxanes from dichlorodimethylsilane.

Materials:

-

Dichlorodimethylsilane ((CH₃)₂SiCl₂)[13]

-

Deionized Water[13]

-

Sodium Bicarbonate (5% aqueous solution)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Three-neck round-bottom flask, dropping funnel, condenser, magnetic stirrer, separatory funnel.

Methodology:

-

Reactor Setup: Assemble a three-neck flask equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, and a reflux condenser. Ensure the setup is in a well-ventilated fume hood due to the evolution of corrosive HCl gas.

-

Solvent Addition: Charge the flask with the solvent (e.g., Dichloromethane). The solvent helps to dissipate heat and, in dilute conditions, favors the formation of cyclic siloxanes[7].

-

Controlled Hydrolysis: Add a mixture of dichlorodimethylsilane and an equal volume of solvent to the dropping funnel. Begin stirring the solvent in the flask and add the dichlorodimethylsilane solution dropwise at a controlled rate. The reaction is highly exothermic and produces HCl gas. A slow addition rate is critical to maintain control over the reaction temperature[13].

-

Self-Validation: The vigorous evolution of HCl gas provides immediate confirmation that the hydrolysis reaction is proceeding as expected.

-

-

Reaction Completion: After the addition is complete, continue stirring the mixture for 1-2 hours at room temperature to ensure the reaction goes to completion.

-

Neutralization: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with deionized water and then with a 5% sodium bicarbonate solution to neutralize and remove the dissolved HCl. Repeat the bicarbonate wash until gas evolution ceases, indicating all acid has been neutralized.

-

Drying and Isolation: Wash the organic layer one final time with water. Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

Solvent Removal: Filter the drying agent and remove the solvent by rotary evaporation. The remaining clear, viscous liquid is a mixture of short-chain linear and cyclic polydimethylsiloxanes. Further purification and separation can be achieved by fractional distillation[7].

Conclusion

The history of short-chain chlorosiloxanes is a compelling narrative of scientific progression, from the foundational academic inquiries of Friedel, Crafts, and Ladenburg to the exhaustive systematic studies of Frederic Kipping. It was Kipping who, through the novel application of Grignard reagents, first synthesized the organochlorosilane precursors and their hydrolysis products, inadvertently naming an entire class of materials[1][2]. However, the true industrial birth of silicones was enabled by the transformative Müller-Rochow Direct Process, which provided an economical and scalable route to the essential methylchlorosilane monomers[8][9]. The subsequent hydrolysis of these monomers, particularly dimethyldichlorosilane, yields the short-chain linear and cyclic siloxanes that serve as the versatile building blocks for the vast world of silicone polymers. This journey from benchtop to industrial reactor underscores the critical interplay between fundamental research and process innovation in the development of modern materials.

References

- Wikipedia. (n.d.). Organosilicon chemistry.

- Britannica. (n.d.). Frederic Stanley Kipping.

- Scientific.Net. (n.d.). Synthesis of Polydimethylsiloxane and its Monomer from Hydrolysis of Dichlorodimethylsilane. Key Engineering Materials, Vol. 860.

- EBSCO. (n.d.). Kipping Discovers Silicones | Research Starters.

- ProQuest. (n.d.). Synthesis of Polydimethylsiloxane and its Monomer from Hydrolysis of Dichlorodimethylsilane.

- Wikipedia. (n.d.). Silicon.

- ResearchGate. (n.d.). Dimethyldichlorosilane and the Direct Synthesis of Methylchlorosilanes. The Key to the Silicones Industry†.

- MDPI. (2023). Use of Dichlorodimethylsilane to Produce Polydimethylsiloxane as a Substitute for Vitreous Humour: Characteristics and In Vitro Toxicity.

- ResearchGate. (n.d.). Frederic Stanley Kipping—Pioneer in Silicon Chemistry: His Life & Legacy.

- MSU Chemistry. (n.d.). Silicon Polymers: Preparations of Bouncing Putty (Silly Putty).

- Silicones Europe. (n.d.). Chemistry - Synthesis methyl chlorosilanes.

- Wikipedia. (n.d.). Chlorosilane.

- Shanghai Rich Chemical New Material Co., Ltd. (n.d.). A brief history of the development of the silicone industry.

- MDPI. (2023). Direct Synthesis of Silicon Compounds—From the Beginning to Green Chemistry Revolution.

- Elkem.com. (n.d.). What are Chlorosilanes?.

- Chemistry LibreTexts. (2025). 5.4: Hydrolysis Reactions.

Sources

- 1. Organosilicon chemistry - Wikipedia [en.wikipedia.org]

- 2. Kipping Discovers Silicones | Research Starters | EBSCO Research [ebsco.com]

- 3. researchgate.net [researchgate.net]

- 4. Silicon - Wikipedia [en.wikipedia.org]

- 5. A brief history of the development of the silicone industry_Shanghai Rich Chemical New Material Co., Ltd [richsilicone.com]

- 6. Frederic Stanley Kipping | Organic Chemistry, Polymer Chemistry, Synthetic Chemistry | Britannica [britannica.com]

- 7. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Chemistry - Synthesis methyl chlorosilanes - Silicones Europe [silicones.eu]

- 11. Chlorosilane - Wikipedia [en.wikipedia.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. mdpi.com [mdpi.com]

- 14. What are Chlorosilanes? | Elkem.com [elkem.com]

- 15. Synthesis of Polydimethylsiloxane and its Monomer from Hydrolysis of Dichlorodimethylsilane | Scientific.Net [scientific.net]

- 16. Synthesis of Polydimethylsiloxane and its Monomer from Hydrolysis of Dichlorodimethylsilane - ProQuest [proquest.com]

Spectroscopic Fingerprinting of 1,5-Dichlorohexamethyltrisiloxane: A Technical Guide to NMR and GC-MS Analysis

This technical guide provides an in-depth exploration of the spectroscopic characterization of 1,5-dichlorohexamethyltrisiloxane, a pivotal organosilicon compound. Tailored for researchers, scientists, and professionals in drug development and materials science, this document offers a comprehensive analysis of its Nuclear Magnetic Resonance (NMR) and Gas Chromatography-Mass Spectrometry (GC-MS) data. Beyond a mere presentation of data, this guide delves into the causality behind experimental choices and provides field-proven insights into the structural elucidation of this versatile molecule.

Introduction to this compound

This compound (C₆H₁₈Cl₂O₂Si₃) is a linear siloxane featuring a trisiloxane backbone with methyl groups and terminal chlorine atoms.[1][2][3] Its bifunctional nature, with reactive Si-Cl bonds at both ends, makes it a valuable precursor in the synthesis of a wide array of silicone polymers and copolymers.[2] These materials find applications in sealants, adhesives, coatings, and even in the pharmaceutical and cosmetics industries.[2] A thorough understanding of its spectroscopic properties is paramount for quality control, reaction monitoring, and the development of novel materials.

Molecular Structure:

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organosilicon compounds. For this compound, ¹H, ¹³C, and ²⁹Si NMR each provide unique and complementary information.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of this compound is expected to be relatively simple due to the high symmetry of the molecule. Two distinct signals are anticipated, corresponding to the methyl protons on the terminal and central silicon atoms.

| Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 0.4 ppm | Singlet | 12H | Methyl protons on terminal Si atoms (Si(CH₃)₂Cl) |

| ~ 0.2 ppm | Singlet | 6H | Methyl protons on central Si atom (-O-Si(CH₃)₂-O-) |